![molecular formula C13H22O B14657125 2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene CAS No. 53651-89-1](/img/structure/B14657125.png)
2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene is an organic compound with a complex structure. It is characterized by the presence of multiple double bonds and an ether linkage, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene typically involves the use of olefination reactions. One common method is the Horner–Wadsworth–Emmons olefination, which involves the reaction of phosphonate esters with aldehydes to form the desired diene . The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide in anhydrous solvents like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale olefination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated compounds.
Substitution: The ether linkage allows for nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include epoxides, alcohols, and substituted ethers, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and ether linkage allow it to participate in electrophilic and nucleophilic reactions, forming intermediates that can interact with biological molecules. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
- Nerol (3,7-Dimethylocta-2,6-dien-1-ol)
- (E)-1-Methyl-2-(prop-1-en-1-yl)disulfane
Uniqueness
2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene is unique due to its specific arrangement of double bonds and the presence of an ether linkage. This structure provides it with distinct reactivity and properties compared to similar compounds, making it valuable in various chemical and industrial applications.
Eigenschaften
CAS-Nummer |
53651-89-1 |
|---|---|
Molekularformel |
C13H22O |
Molekulargewicht |
194.31 g/mol |
IUPAC-Name |
2,7-dimethyl-7-prop-2-enoxyocta-1,3-diene |
InChI |
InChI=1S/C13H22O/c1-6-11-14-13(4,5)10-8-7-9-12(2)3/h6-7,9H,1-2,8,10-11H2,3-5H3 |
InChI-Schlüssel |
FMRZVYZHUJCIGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C=CCCC(C)(C)OCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


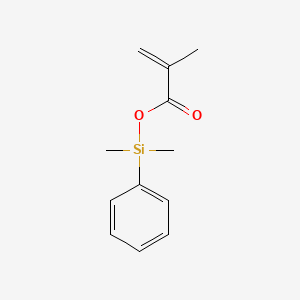
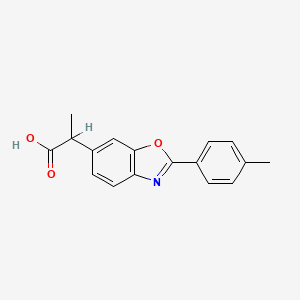
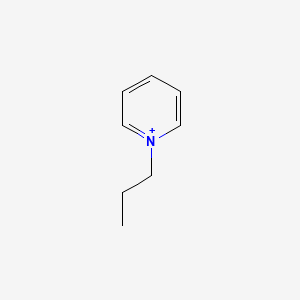
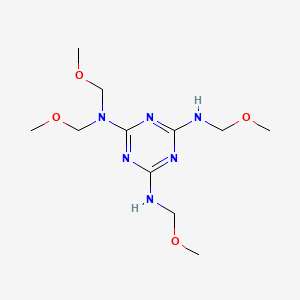
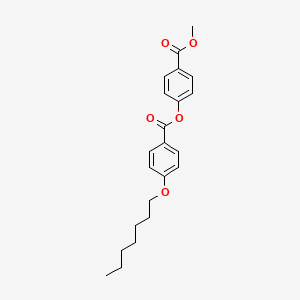
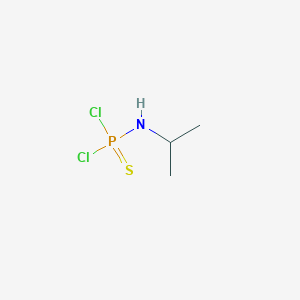
-](/img/structure/B14657079.png)
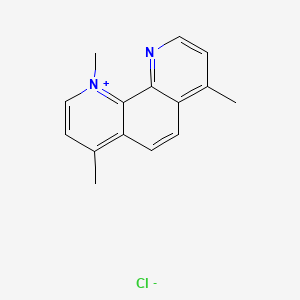
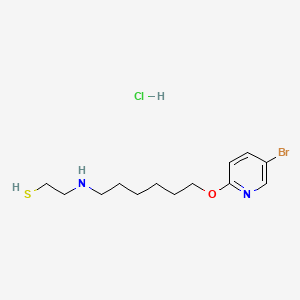
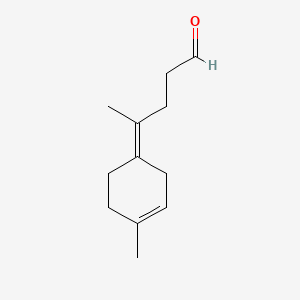

![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)


